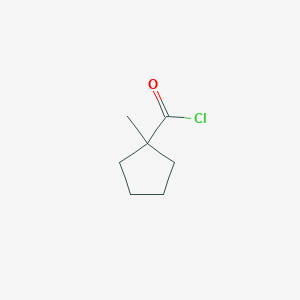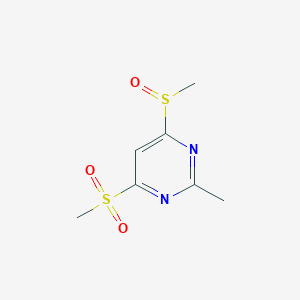
1-(3-Iodo-4-methylphenyl)ethanone
Übersicht
Beschreibung
“1-(3-Iodo-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H9IO. It has a molecular weight of 260.07 g/mol . It is also known as IMI.
Physical And Chemical Properties Analysis
“this compound” is a solid or liquid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 137.2±23.2 °C . It has a molar refractivity of 54.1±0.3 cm3 and a molar volume of 156.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Systems
- A study by Fang et al. (2019) demonstrated the use of 1-(2-Hydroxyphenyl)ethanone, a structurally similar compound, in the development of a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S). This probe could detect H2S in cells, indicating potential applications for studying the effects of H2S in biological systems Fang et al. (2019).
Synthesis of Pharmaceutical Compounds
- Nematollahi and Amani (2011) explored the electrochemical synthesis of new substituted phenylpiperazines, starting from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This method offers an environmentally friendly approach to synthesizing phenylpiperazine derivatives, which are important in pharmaceutical research Nematollahi & Amani (2011).
Anti-Bacterial and Anti-Fungal Applications
- The antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl) were assessed through molecular docking and ADMET studies, showcasing its potential as a compound for developing new antimicrobial agents Medicharla Sri Satya et al. (2022).
Materials Science and Corrosion Inhibition
- Jawad et al. (2020) investigated 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its effectiveness in protecting metal surfaces. This research highlights its application in the field of materials science, particularly in corrosion protection Jawad et al. (2020).
Safety and Hazards
The compound is classified with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Eigenschaften
IUPAC Name |
1-(3-iodo-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVGXULDMDDIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553699 | |
| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-84-3 | |
| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)







![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1626563.png)


